REACTION_CXSMILES
|
Cl.[F:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[C:13]3([CH2:18][CH2:17][NH:16][CH2:15][CH2:14]3)[C:12](=[O:19])[NH:11][CH2:10]2)=[CH:5][CH:4]=1.[OH-].[Na+]>CCOC(C)=O>[F:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[C:13]3([CH2:14][CH2:15][NH:16][CH2:17][CH2:18]3)[C:12](=[O:19])[NH:11][CH2:10]2)=[CH:5][CH:4]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
Cl.FC1=CC=C(C=C1)C1CNC(C12CCNCC2)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
until dissolution
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was further extracted with ethyl acetate and DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvents were removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1CNC(C12CCNCC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.75 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 316.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |